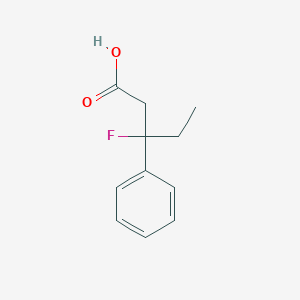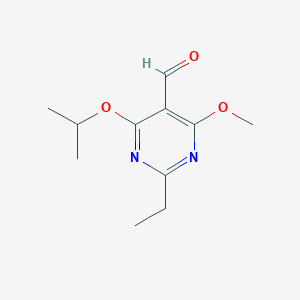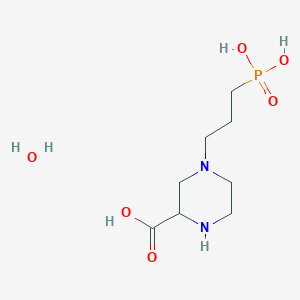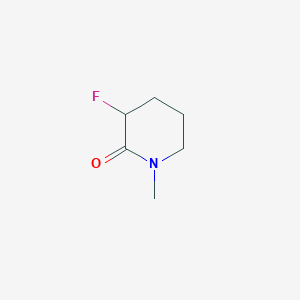
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and materials science. The structure of this compound includes a quinoxalinone core with a hydroxymethylene group at the 3-position, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxalinone core. The hydroxymethylene group can be introduced through subsequent reactions involving aldehydes or ketones under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalinones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalines, and quinoxaline derivatives. These products have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence .
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Dihydropyrimidin-2(1H)-ones: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethylene group at the 3-position allows for unique reactivity and interactions with biological targets, setting it apart from other quinoxalinone derivatives .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(3Z)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5- |
Clave InChI |
JLBSOLRXFKQLBZ-YVMONPNESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N/C(=C\O)/C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)



![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)
